molecular formula C11H10ClN3OS B12745702 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- CAS No. 89665-76-9

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo-

Cat. No.: B12745702
CAS No.: 89665-76-9
M. Wt: 267.74 g/mol
InChI Key: GPPNTQAXKXKZHA-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a 2-chlorophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 2-chlorophenylamine derivative with a suitable pyrimidinone precursor in the presence of a thioxo group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidinone derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrimidin-2-thione: Similar structure but lacks the 2-chlorophenylamino group.

    4(1H)-Pyrimidinone, 2-thioxo-: Similar core structure but without the dihydro and 2-chlorophenylamino substituents.

    2-Amino-4(1H)-pyrimidinone: Contains an amino group instead of the thioxo group.

Uniqueness

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- is unique due to the presence of both the thioxo group and the 2-chlorophenylamino substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89665-76-9

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

5-[(2-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10ClN3OS/c12-8-3-1-2-4-9(8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17)

InChI Key

GPPNTQAXKXKZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CNC(=S)NC2=O)Cl

Origin of Product

United States

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